Lenalidomide N(imido)-Glucoside
Description
Lenalidomide (C₁₃H₁₃N₃O₃, molecular weight 259.26) is a second-generation immunomodulatory drug (IMiD) and a structural analog of thalidomide . It is approved for treating multiple myeloma (MM), myelodysplastic syndromes (MDS), and other hematologic malignancies. Lenalidomide enhances immune responses by modulating cytokine production, inhibiting angiogenesis, and directly inducing tumor cell apoptosis . Its pharmacokinetic profile includes renal elimination, necessitating dose adjustments in patients with impaired kidney function .
The following comparisons focus on lenalidomide and its structural/functional analogs.
Properties
Molecular Formula |
C₁₉H₂₃N₃O₈ |
|---|---|
Molecular Weight |
421.4 |
Synonyms |
3-(4-Amino-1-oxoisoindolin-2-yl)-1-((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)piperidine-2,6-dione |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Lenalidomide belongs to the IMiD class, which includes thalidomide and pomalidomide . Key structural and functional differences are summarized below:
Mechanistic Differences and Therapeutic Efficacy
Immunomodulatory Effects
- Lenalidomide : Enhances T-cell activation and NK-cell cytotoxicity while suppressing pro-inflammatory cytokines (TNF-α, IL-6) .
- Thalidomide : Shares similar mechanisms but requires higher doses for comparable efficacy, increasing toxicity risks .
- Pomalidomide : Demonstrates superior activity in lenalidomide-resistant MM due to enhanced cereblon binding .
Anti-Angiogenic and Anti-Tumor Activity
Lenalidomide inhibits VEGF and bFGF more effectively than thalidomide, reducing microvessel density in bone marrow . In contrast, thalidomide’s anti-angiogenic effects are less targeted, contributing to off-tissue toxicity .
Pharmacokinetics
- Lenalidomide : Renal clearance (t₁/₂ = 3–9 hours) necessitates dose adjustments in renal impairment .
- Thalidomide : Hepatic metabolism (t₁/₂ = 5–7 hours) increases risks of sedation and neuropathy .
- Pomalidomide : Longer half-life (~9.5 hours) permits once-daily dosing but elevates infection risks .
Adverse Effects
Lenalidomide in Multiple Myeloma
Phase III trials show lenalidomide + dexamethasone improves median progression-free survival (PFS) to 29.6 months vs. 20.6 months for thalidomide combinations . However, thrombosis risk increases to 12–18% with high-dose dexamethasone .
Pomalidomide in Refractory Disease
Pomalidomide achieves 33% response rates in lenalidomide-resistant MM, attributed to its structural modifications enhancing cereblon binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
